PKC|A (C2-4) inhibitor peptide

Description

Overview of Protein Kinase C Family

The Protein Kinase C (PKC) family is a group of phospholipid-dependent serine/threonine kinases that are crucial in signal transduction pathways. nih.govwikipedia.org These enzymes are involved in regulating a multitude of cellular processes, from cell growth and differentiation to apoptosis. nih.govresearchgate.net The PKC family is comprised of at least ten different isoenzymes in humans, which are categorized into three main subfamilies based on their structure and requirements for activation. wikipedia.orgresearchgate.net This diversity allows cells to respond to a wide range of external stimuli with a high degree of specificity. medcraveonline.com

The general structure of a PKC molecule consists of an N-terminal regulatory domain and a C-terminal catalytic domain, connected by a hinge region. cellsignal.comnih.gov The regulatory domain contains several conserved regions, including the C1 and C2 domains, which are responsible for binding to second messengers like diacylglycerol (DAG) and calcium (Ca2+), respectively. nih.gov It also houses a pseudosubstrate sequence, which keeps the enzyme in an inactive state by blocking the substrate-binding site of the catalytic domain. wikipedia.orgnih.gov Upon activation by the appropriate cofactors, the pseudosubstrate is displaced, allowing the catalytic domain to bind and phosphorylate its target proteins. wikipedia.org

General Mechanisms of PKC Activation and Regulation

The activation of Protein Kinase C is a multi-step process that involves translocation from the cytosol to the cell membrane and is tightly regulated by second messengers and phosphorylation events. frontiersin.orgresearchgate.net In its inactive state, a PKC molecule resides in the cytosol with its pseudosubstrate domain bound to the catalytic site, preventing it from phosphorylating substrates. wikipedia.orgresearchgate.net

The activation of conventional and novel PKC isoforms is initiated by signals that lead to the hydrolysis of membrane phospholipids (B1166683). nih.gov The enzyme phospholipase C (PLC), upon activation by G-protein coupled receptors or receptor tyrosine kinases, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov

For conventional PKCs (cPKCs), the process begins with the IP3-mediated release of calcium ions (Ca2+) from intracellular stores. nih.gov This increase in cytosolic Ca2+ concentration causes the C2 domain of the cPKC to bind to the plasma membrane. nih.govresearchgate.net Simultaneously, DAG, which remains embedded in the membrane, binds to the C1 domain. researchgate.net This dual binding relieves the autoinhibition by the pseudosubstrate, leading to the full activation of the enzyme. wikipedia.orgresearchgate.net

Novel PKCs (nPKCs), lacking a Ca2+-sensitive C2 domain, are activated by DAG alone. wikipedia.orgcellsignal.com Their translocation to the membrane and subsequent activation are primarily driven by the presence of DAG. medcraveonline.com

Atypical PKCs (aPKCs) are activated independently of Ca2+ and DAG. wikipedia.orgcellsignal.com Their activation is often mediated through protein-protein interactions via their PB1 domain and can be influenced by other lipid messengers. nih.govnih.gov

The activation of all PKC isoforms is also regulated by a series of ordered phosphorylation events on the enzyme itself, which are crucial for its maturation and catalytic competence. frontiersin.org

Table of PKC Isoform Characteristics

| Subfamily | Isoforms | Cofactor Requirements | C1 Domain (DAG/Phorbol (B1677699) Ester Binding) | C2 Domain (Ca2+ Binding) |

|---|---|---|---|---|

| Conventional (cPKC) | α, βI, βII, γ wikipedia.org | Ca2+, DAG, Phospholipid wikipedia.org | Yes (Tandem C1A/C1B) nih.gov | Yes (Ca2+-sensitive) nih.gov |

| Novel (nPKC) | δ, ε, η, θ wikipedia.org | DAG wikipedia.org | Yes (Tandem C1A/C1B) nih.gov | Yes (Ca2+-insensitive) nih.gov |

| Atypical (aPKC) | ζ, ι/λ wikipedia.org | None (Ca2+ & DAG independent) wikipedia.org | No (Atypical, single) nih.gov | No nih.gov |

Subcellular Translocation and Compartmentalization

The function of Protein Kinase C (PKC) is intrinsically linked to its location within the cell. In an inactive state, most PKC isoforms reside in the cytoplasm. nih.gov Upon activation by specific signaling molecules, such as diacylglycerol (DAG) and calcium ions (Ca²⁺), they move to different cellular compartments, including the plasma membrane, nuclear membrane, Golgi apparatus, and mitochondria. nih.govthermofisher.com This movement, or translocation, is a hallmark of PKC activation and is crucial for bringing the kinase into proximity with its specific substrates, thereby ensuring signaling specificity. thermofisher.comscbt.com

Different PKC isoforms exhibit distinct patterns of translocation in response to various stimuli, which contributes to their specialized roles in cellular function. sigmaaldrich.comresearchgate.net For instance, studies in live HEK293T cells have shown that upon α1-adrenergic receptor stimulation, PKCα, βI, βII, and ε translocate to the plasma membrane, whereas PKCδ does not show significant movement to this location under the same stimulus. sigmaaldrich.com

The Role of the C2 Domain in Translocation

The translocation of conventional PKC (cPKC) isoforms (α, βI, βII, and γ) is heavily dependent on their C2 domain. thermofisher.com This regulatory domain acts as a Ca²⁺ sensor. nih.gov Following an increase in intracellular Ca²⁺ levels, the C2 domain binds Ca²⁺, triggering a conformational change that promotes its interaction with negatively charged phospholipids, like phosphatidylserine (B164497), in cellular membranes. caymanchem.comscbt.com

Further research has highlighted that specific lipid interactions are key to directing translocation to particular membranes. The C2 domain of PKCα, for example, specifically recognizes phosphatidylinositol-4,5-bisphosphate (PIP2), a lipid enriched in the plasma membrane. scbt.comsigmaaldrich.com This interaction, mediated by basic residues on the β-strands 3 and 4 of the C2 domain, is essential for the specific targeting of PKCα to the plasma membrane, while the calcium-binding loops are necessary for the initial, Ca²⁺-triggered membrane binding. scbt.comsigmaaldrich.com

Receptors for Activated C-Kinase (RACKs)

The specificity of PKC compartmentalization is further refined by anchoring proteins known as Receptors for Activated C-Kinase (RACKs). nih.gov These proteins bind to activated PKC isoforms and shuttle them to distinct subcellular locations, effectively localizing kinase activity to specific substrates. labchem.com.myresearchgate.net For example, RACK1 is a known anchoring protein for PKCβII, and their interaction is crucial for the translocation and function of this isoform. researchgate.netsigmaaldrich.com The interaction between PKC and RACKs is a critical control point for PKC signaling, and interfering with this binding can inhibit the function of specific isoforms. nih.gov

The PKCα (C2-4) Inhibitor Peptide

To investigate the specific roles of C2 domain-mediated translocation, researchers have developed inhibitory peptides. The PKCα (C2-4) inhibitor peptide is a synthetic peptide derived from a sequence within the C2 domain of PKCβ (specifically, SLNPEWNET). nih.govahajournals.org This peptide functions as a selective inhibitor of conventional, C2-containing PKC isozymes like PKCα and PKCβ. ahajournals.orgahajournals.org

The mechanism of inhibition involves competitively blocking the translocation of the cPKC isozyme from the cytosol to its target membrane. ahajournals.orgscispace.com By mimicking a part of the C2 domain, the peptide is thought to interfere with the protein-protein interactions necessary for proper localization, such as the binding of PKC to its respective RACK. nih.govscispace.com This prevents the activated kinase from reaching its substrates, thereby inhibiting its downstream effects.

Research Findings with C2-Domain Inhibitor Peptides

The PKCα (C2-4) peptide and similar C2-derived peptides have been instrumental in elucidating the specific functions of cPKC isoforms in various cellular contexts.

| Peptide Inhibitor | Origin/Target | Observed Effect in Research Models | Reference(s) |

| PKCα (C2-4) Peptide | Derived from PKCβ C2 domain; Inhibits cPKCs | Blocks PKC activity in HepG2 cells stimulated with calcium and pancreastatin. caymanchem.com | caymanchem.com |

| Inhibits glucose-induced translocation of PKCα to the cell periphery. scbt.com | scbt.com | ||

| Attenuates phenylephrine-induced inhibition of IKAChC in canine atrial cardiomyocytes. ahajournals.org | ahajournals.org | ||

| Prevents phorbol 12-myristate 13-acetate (PMA)-induced inhibition of L-type Ca²⁺ channels in cardiac myocytes. ahajournals.org | ahajournals.org | ||

| βC2-2 Peptide | Derived from PKCβ C2 domain; Inhibits cPKCs | Reported to inhibit the function of Ca²⁺-dependent PKC isozymes. nih.gov | nih.gov |

| Had no effect on phenylephrine-induced contraction in ferret aortic cells, suggesting cPKCs are not primarily involved in this response. nih.gov | nih.gov |

These studies demonstrate how isoform-specific translocation inhibitors are powerful tools for dissecting the complex and highly compartmentalized nature of PKC signaling pathways. By preventing the movement of specific PKC isoforms, researchers can determine their precise roles in various physiological and pathological processes.

Properties

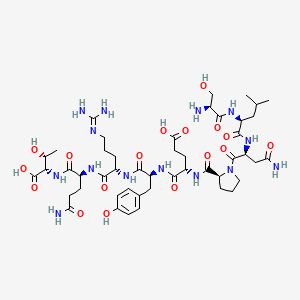

Molecular Formula |

C47H74N14O17 |

|---|---|

Molecular Weight |

1107.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,5-dioxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C47H74N14O17/c1-22(2)18-30(57-38(69)26(48)21-62)42(73)59-32(20-35(50)66)45(76)61-17-5-7-33(61)44(75)56-29(13-15-36(67)68)40(71)58-31(19-24-8-10-25(64)11-9-24)43(74)54-27(6-4-16-53-47(51)52)39(70)55-28(12-14-34(49)65)41(72)60-37(23(3)63)46(77)78/h8-11,22-23,26-33,37,62-64H,4-7,12-21,48H2,1-3H3,(H2,49,65)(H2,50,66)(H,54,74)(H,55,70)(H,56,75)(H,57,69)(H,58,71)(H,59,73)(H,60,72)(H,67,68)(H,77,78)(H4,51,52,53)/t23-,26+,27+,28+,29+,30+,31+,32+,33+,37+/m1/s1 |

InChI Key |

KGLUFHDNMVUCAZ-OUVVDLPUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

The Pkcα C2 Domain: Structure, Function, and Regulatory Significance

Structural Features of the PKCα C2 Domain

The C2 domain of PKCα possesses a characteristic fold, an eight-stranded anti-parallel β-sandwich, which forms a compact and stable structure. embopress.orgembopress.orgwikipedia.org This conserved topology is a hallmark of C2 domains, but the specific arrangement of loops and the nature of key residues within these loops confer the unique binding properties of the PKCα isoform. hep.com.cn

Calcium-Binding Loops (CBLs)

At the apex of the C2 domain structure are three flexible loops, termed Calcium-Binding Loops (CBLs), that form a pocket for the coordination of calcium ions. molbiolcell.orgpsu.edu These loops, designated as CBL1, CBL2, and CBL3, contain a series of conserved aspartate residues that are essential for chelating calcium ions. hep.com.cnresearchgate.net The binding of two Ca2+ ions to this pocket induces a conformational change that is critical for the subsequent interaction with membrane phospholipids (B1166683). nih.govmolbiolcell.orgpsu.edu The coordination of calcium ions effectively neutralizes the negative charges in the binding pocket, creating a more electropositive surface that facilitates interaction with the negatively charged headgroups of membrane lipids. nih.gov

Phosphatidylinositol-4,5-bisphosphate (PIP2) Binding Site (β-strands 3-4)

Distinct from the calcium and phosphatidylserine (B164497) binding site, the PKCα C2 domain features a specific binding site for phosphatidylinositol-4,5-bisphosphate (PIP2). This site is located on a hairpin formed by β-strands 3 and 4 of the β-sandwich. molbiolcell.orgpsu.eduplos.org This region is characterized by a cluster of basic residues, which are crucial for the specific recognition of the highly negatively charged headgroup of PIP2. psu.edupnas.org The interaction with PIP2 is a key determinant for the specific targeting of PKCα to the plasma membrane, where PIP2 is predominantly localized. molbiolcell.orgpsu.edu

Molecular Mechanisms of C2 Domain-Mediated Membrane Targeting

The translocation of PKCα from the cytosol to the plasma membrane is a highly regulated process orchestrated by the C2 domain. This targeting is not a random event but a specific molecular recognition process involving calcium ions and specific lipid species within the membrane.

Lipid Recognition: Phosphatidylserine and Phosphatidylinositol-4,5-bisphosphate Interactions

The PKCα C2 domain exhibits a remarkable specificity for certain lipids, which is crucial for its correct subcellular localization. nih.gov One of the key lipid interactions is with phosphatidylserine (PS), an anionic phospholipid enriched in the inner leaflet of the plasma membrane. embopress.orgembopress.org X-ray crystallography studies have revealed that a calcium ion directly bridges the C2 domain and the headgroup of phosphatidylserine. embopress.orgembopress.orgresearchgate.net This interaction is further stabilized by hydrogen bonds and hydrophobic interactions between the lipid molecule and amino acid residues within the calcium-binding region of the C2 domain. embopress.orgembopress.org Key residues, such as N189, R216, R249, and T251, have been identified as being critical for this PS-dependent activation. nih.gov

In addition to phosphatidylserine, the PKCα C2 domain has a distinct and high-affinity binding site for PIP2. plos.orgnih.gov This interaction occurs at the polybasic region on the β3-β4 hairpin and is essential for the specific targeting of PKCα to the plasma membrane. molbiolcell.orgpsu.edumolbiolcell.org The dual recognition of both Ca2+/PS and PIP2 acts as a coincidence detection mechanism, ensuring that PKCα is recruited to the correct membrane compartment only when both signals are present. nih.govacs.org The binding of PIP2 to its site on the C2 domain significantly enhances the affinity of the domain for the membrane and can even alter the docking orientation of the C2 domain on the membrane surface. acs.org

Contribution to Isoform-Specific Subcellular Localization

The unique combination of calcium and lipid binding properties of the PKCα C2 domain is a major determinant of its specific translocation to the plasma membrane upon cellular stimulation. molbiolcell.orgnih.govmerckmillipore.com While other conventional PKC isoforms also possess C2 domains, subtle differences in their structure and binding affinities for various lipids contribute to their distinct subcellular localizations and functions. nih.govresearchgate.net For instance, the C2 domain of PKCα shows a strong preference for membranes containing high concentrations of both phosphatidylserine and PIP2, which are characteristic of the plasma membrane. nih.govmerckmillipore.com

Mutational studies have demonstrated the critical role of the C2 domain in directing PKCα to the plasma membrane. molbiolcell.orgpsu.edumolbiolcell.org Swapping the C2 domain of PKCα with that of another protein can alter the localization of the chimeric protein, highlighting the C2 domain's role as a specific targeting module. molbiolcell.orgpsu.edu Furthermore, mutations within the PIP2 binding site of the PKCα C2 domain can lead to mislocalization of the enzyme to other cellular compartments, such as the trans-Golgi network. molbiolcell.orgpsu.edumolbiolcell.org This underscores the importance of the dual lipid recognition for the precise spatial regulation of PKCα activity.

Interactive Data Table: Key Molecular Interactions of the PKCα C2 Domain

| Interacting Molecule | Binding Site on C2 Domain | Key Residues Involved | Functional Significance |

| Calcium (Ca2+) | Calcium-Binding Loops (CBLs) | Conserved Aspartate residues | Initiates membrane association |

| Phosphatidylserine (PS) | Calcium-binding region | N189, R216, R249, T251 | Stabilizes membrane binding |

| Phosphatidylinositol-4,5-bisphosphate (PIP2) | β-strands 3-4 hairpin (polybasic region) | Basic amino acid residues | Confers plasma membrane specificity |

Intramolecular Regulatory Interactions of the C2 Domain in PKCα Autoinhibition

The autoinhibition of Protein Kinase Cα (PKCα) is a tightly regulated process that ensures the enzyme remains in a catalytically inactive state in the absence of appropriate second messengers. The C2 domain plays a crucial role in maintaining this autoinhibited conformation through a series of intramolecular interactions with other domains of the protein. nih.govnih.gov

Specifically for the C2 domain of conventional PKCs like PKCα and PKCβII, studies have shown that it interacts with the kinase domain and the C-terminal tail, effectively locking the enzyme in an inactive state. nih.govresearchgate.net This interaction acts as an additional layer of autoinhibition, ensuring minimal basal signaling. nih.gov The activation process, therefore, requires the release of the C2 domain from the kinase domain, which is initiated by Ca²⁺-dependent binding of the C2 domain to the cell membrane. nih.govresearchgate.net

Mutagenesis studies have provided significant insights into these intramolecular contacts. For instance, deletion of a 20-amino-acid segment within the C2 domain of PKCα was found to induce constitutive activity, highlighting the inhibitory role of this region. nih.gov Furthermore, research on the related PKCβII isoform has identified specific charged residues that mediate the interaction between the C2 domain and the C-terminal tail. nih.gov A lysine-rich cluster in the C2 domain is thought to interact with negatively charged residues in the C-terminal tail, contributing to the autoinhibited state. nih.gov

The table below summarizes key findings from research on the intramolecular interactions involving the C2 domain in PKCα autoinhibition.

| Interacting Domains | Key Residues/Regions Involved | Functional Consequence of Interaction | Method of Investigation |

| C2 Domain and Kinase Domain/C-terminal Tail | Lysine-rich cluster in C2 domain; Negatively charged residues in C-terminal tail. | Locks the enzyme in an inactive conformation, providing an additional layer of autoinhibition. | Mutagenesis, Docking, Functional Analysis. nih.govresearchgate.net |

| C1a and C2 Domains | Not explicitly detailed but interactions are known to exist. | Disrupting C1a-C2 interactions leads to the release of the autoinhibited state and increased basal activity. | Mutational analysis, FRET. nih.gov |

| C2 Domain (general) | A 20-amino-acid region within the C2 domain. | Deletion of this region leads to constitutive activation of PKCα. | Deletion mutagenesis. nih.gov |

These findings underscore the complex network of intramolecular interactions that govern PKCα activity. The C2 domain's role is not limited to membrane targeting; it is an integral component of the autoinhibitory machinery that maintains the kinase in a quiescent state until activation signals are received. The disruption of these specific intramolecular contacts is a prerequisite for the conformational changes that lead to PKCα activation.

Pkcα C2 4 Inhibitor Peptide: Design, Specificity, and Mechanism of Action

Derivation and Identification of PKCα (C2-4) Inhibitor Peptide

The PKCα (C2-4) inhibitor peptide is a synthetic peptide derived from the C2 domain of conventional PKC isoforms. bertin-bioreagent.com The C2 domain is a crucial regulatory module in conventional PKCs (cPKCs), responsible for mediating their calcium-dependent translocation to cellular membranes, a critical step in their activation. bertin-bioreagent.commolbiolcell.org

The design of this and similar inhibitor peptides emerged from the understanding that the activation of cPKCs involves their movement from the cytosol to various cellular compartments, a process facilitated by interactions with specific anchoring proteins known as Receptors for Activated C Kinase (RACKs). ahajournals.orgnih.gov Researchers identified that short peptide sequences within the C2 domain of PKCβ were homologous to sequences on its corresponding RACK. nih.govpnas.org These peptides, when synthesized, were found to competitively inhibit the binding of the full-length PKC to its RACK, thereby preventing its translocation and subsequent function. ahajournals.orgnih.gov The PKCα (C2-4) peptide, with the sequence SLNPEWNET, was one such peptide derived from the C2 region of PKCβ. nih.gov

Specificity Profile Towards Protein Kinase C Isoforms

A key attribute of the PKCα (C2-4) inhibitor peptide is its selective action towards specific classes of PKC isoforms.

Selective Inhibition of Conventional PKC Isoforms (α, βI, βII)

The PKCα (C2-4) inhibitor peptide demonstrates specific inhibitory activity against the conventional PKC isoforms, namely PKCα, PKCβI, and PKCβII. ahajournals.org This selectivity stems from the fact that these isoforms all possess a C2 domain that mediates their calcium-dependent translocation. nih.govnih.gov By targeting a sequence within this conserved domain, the peptide effectively blocks the function of this entire subclass of PKCs. ahajournals.org Studies have shown that peptides derived from the C2 region of β-PKC, including βC2-4, antagonize the translocation and function of α-PKC, βI-PKC, and βII-PKC. ahajournals.org

Molecular Mechanism of PKCα (C2-4) Inhibitor Peptide Action

The inhibitory effect of the PKCα (C2-4) peptide is achieved through a precise molecular mechanism that disrupts the normal activation sequence of conventional PKC isoforms.

Disruption of C2 Domain-Mediated Translocation

The primary mechanism of action for the PKCα (C2-4) inhibitor peptide is the disruption of the C2 domain-mediated translocation of conventional PKCs. bertin-bioreagent.comahajournals.orgnih.gov Upon an increase in intracellular calcium levels, the C2 domain of cPKCs binds Ca2+, triggering a conformational change that promotes the enzyme's movement from the cytosol to the plasma membrane. bertin-bioreagent.commolbiolcell.org The inhibitor peptide, by mimicking a binding site within the C2 domain, interferes with this process. ahajournals.orgnih.gov This blockage of translocation prevents the kinase from reaching its membrane-bound activators and substrates, thereby inhibiting its function. bertin-bioreagent.comahajournals.org

Interference with Receptor for Activated C Kinase (RACK) Binding

A key aspect of the translocation process is the interaction of the activated PKC with its specific RACK. ahajournals.orgnih.gov RACKs are scaffolding proteins that anchor activated PKC isoforms at specific subcellular locations, bringing them into proximity with their substrates. nih.gov The binding sites for RACKs on conventional PKC isozymes have been mapped to the C2 domain. ahajournals.org The PKCα (C2-4) peptide, being derived from this region, competitively inhibits the binding of the PKCβ C2 fragment to its RACK. nih.gov By preventing this crucial protein-protein interaction, the peptide effectively blocks the stable anchoring of the kinase at its site of action, thus inhibiting its signaling cascade. ahajournals.orgnih.gov

Modulation of Intramolecular C1-C2 Domain Interactions

The activation of conventional Protein Kinase C (PKC) isozymes, including PKCα, is a highly regulated process governed by a series of intramolecular interactions that maintain the enzyme in a catalytically inactive state in the absence of specific second messengers. ucsd.edunih.gov The regulatory region of PKCα contains key domains, primarily the C1 and C2 domains, which interact with each other to control the enzyme's conformation and accessibility to substrates. ucsd.edunih.gov The PKCα (C2-4) inhibitor peptide is designed to interfere with these precise intramolecular dynamics, specifically targeting the interplay between the C1 and C2 domains to prevent enzyme activation.

In its inactive, cytosolic state, PKCα adopts a "closed" conformation where the pseudosubstrate domain binds to the substrate-binding site in the catalytic domain, effectively blocking its function. ucsd.edunih.gov This inactive conformation is stabilized by interactions between the regulatory domains. ucsd.edunih.gov The C2 domain, in particular, plays a role in masking the C1 domain, preventing it from interacting with its ligand, diacylglycerol (DAG), at the cell membrane. ucsd.edunih.gov This inhibitory intramolecular interaction between the C1 and C2 domains is a critical checkpoint in preventing spurious PKC activation. nih.gov

The process of activation is initiated by an increase in intracellular calcium (Ca²⁺) levels. molbiolcell.org Ca²⁺ binds to the C2 domain, triggering a conformational change that serves two primary purposes. nih.govucsd.edu First, it promotes the translocation of PKCα from the cytosol to the plasma membrane through electrostatic interactions between the Ca²⁺-bound C2 domain and anionic phospholipids (B1166683) like phosphatidylserine (B164497). molbiolcell.orgucsd.edu Second, this event leads to the unmasking of the C1 domain. ucsd.edu This unmasking, or relief of the C2 domain's inhibitory constraint, allows the C1 domain to then bind to its membrane-embedded ligand, DAG. ucsd.edunih.gov This dual engagement of the C2 and C1 domains with the membrane fully activates the enzyme by expelling the pseudosubstrate from the catalytic site. ucsd.edu

The PKCα (C2-4) inhibitor peptide is a synthetic peptide derived from a sequence within the C2 domain of a conventional PKC isozyme, such as PKCβ. nih.govahajournals.orgnih.gov Peptides derived from this region have been shown to act as specific inhibitors of conventional PKC isozymes (α, βI, βII) by disrupting their translocation to cellular membranes. ahajournals.orgnih.gov The mechanism of inhibition involves interfering with the interaction between the C2 domain and its specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). nih.govnih.gov By competitively binding to RACKs, the peptide prevents the activated PKCα from docking at its appropriate subcellular location, thereby blocking its function. nih.gov

This inhibition of translocation directly impacts the necessary conformational changes involving the C1 and C2 domains. By preventing the stable anchoring of the C2 domain via RACKs, the peptide effectively disrupts the sequence of events that leads to the unmasking and subsequent activation of the C1 domain. nih.gov Research on a peptide derived from the C2 domain of PKC Apl II, a novel PKC, demonstrated that the peptide could regulate C1-C2 domain interactions, preventing translocation. nih.gov Similarly, the βC2-4 peptide, derived from the RACK1-binding site in the C2 domain of βPKC, was found to inhibit the translocation of PKCα in pancreatic islet cells, reducing the downstream physiological response. nih.gov This illustrates that by targeting a key protein-protein interaction site on the C2 domain, these peptides can allosterically modulate the intramolecular C1-C2 domain relationship and lock the enzyme in an inactive state.

Table 1: Key Regulatory Domains of PKCα and Their Interactions

| Domain | Ligand/Binding Partner | Role in Intramolecular Interaction |

| C1 Domain | Diacylglycerol (DAG), Phorbol (B1677699) Esters | Masked by the C2 domain in the inactive state. ucsd.edunih.gov Binding to DAG stabilizes the active, membrane-bound conformation. ucsd.edu |

| C2 Domain | Calcium (Ca²⁺), Anionic Phospholipids (e.g., Phosphatidylserine), RACKs | Binds Ca²⁺, leading to initial membrane translocation. molbiolcell.org Interacts with and inhibits the C1 domain in the inactive state. nih.gov Its engagement with the membrane and RACKs relieves this inhibition. ucsd.edunih.gov |

| Pseudosubstrate | Catalytic Site | Binds to the enzyme's active site, maintaining an inhibited state. ucsd.edunih.gov It is expelled upon full activation by C1 and C2 domain engagement. ucsd.edu |

Table 2: Research Findings on Peptides Modulating PKC Domain Interactions

| Peptide | Parent PKC Isozyme | Target PKC Isozyme(s) | Observed Effect | Reference |

| βC2-4 | PKCβ | PKCα, cPKCs | Inhibits translocation of PKCα to the cell periphery. nih.gov Reduces insulin (B600854) response to glucose. nih.gov Attenuates PMA-induced inhibition of Ca²⁺ channels. ahajournals.org | ahajournals.orgnih.gov |

| C2 domain-derived peptide | PKC Apl II (Aplysia nPKC) | PKC Apl II | Inhibited kinase translocation; this effect was linked to regulation of C1-C2 domain interactions. | nih.gov |

| Pseudosubstrate peptide | PKCβ | Multiple PKC Isoforms | Inhibits the catalytic activity of PKC. ahajournals.org Can disrupt PKCα interaction with anchoring proteins (AKAPs). nih.gov | nih.govahajournals.org |

Academic Research Methodologies for Studying Pkcα C2 4 Inhibition

In Vitro Biochemical and Biophysical Approaches

In vitro studies form the bedrock of our understanding of the PKCα (C2-4) inhibitor peptide, allowing for controlled investigation of its effects on the enzyme's fundamental properties.

Membrane Binding Assays (e.g., FRET-based methods)

The translocation of PKCα to cellular membranes is a critical step in its activation, and peptides derived from the C2 domain can block this process. bertin-bioreagent.com Membrane binding assays are therefore essential for studying the inhibitory mechanism of peptides like PKCα (C2-4).

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure the proximity between two fluorophores. In the context of PKCα, FRET-based membrane-binding assays can quantify the Ca²⁺-dependent binding of the C2 domain to phospholipid vesicles. molbiolcell.org These assays often involve labeling the C2 domain with a donor fluorophore and incorporating an acceptor fluorophore into the lipid vesicles. The binding of the C2 domain to the membrane brings the fluorophores close enough for FRET to occur, resulting in a measurable change in fluorescence.

Research has shown that the plasma membrane lipid phosphatidylinositol-4,5-bisphosphate (PIP₂) significantly enhances the Ca²⁺-triggered binding of the PKCα C2 domain to membranes in vitro. molbiolcell.orgnih.gov FRET assays have been instrumental in quantifying this enhancement, providing insight into the specific lipid requirements for PKCα translocation. molbiolcell.org Genetically encoded FRET-based reporters, such as the C Kinase Activity Reporter (CKAR), have also been developed to monitor PKC activity in real-time within living cells, complementing in vitro binding assays. nih.govucsd.eduucsd.edu

Table 1: FRET-Based Membrane Binding Assay Components

| Component | Description | Role in Assay |

|---|---|---|

| PKCα C2 Domain | The protein domain of interest, responsible for Ca²⁺-dependent membrane binding. nih.gov | Labeled with a donor fluorophore (e.g., CFP). |

| Phospholipid Vesicles | Artificial membranes mimicking cellular membranes. molbiolcell.org | Contain an acceptor fluorophore (e.g., Dansyl-PE) and specific lipids like PS and PIP₂. molbiolcell.org |

| Ca²⁺ | A crucial cofactor for the C2 domain's membrane binding activity. nih.gov | Triggers the conformational change in the C2 domain necessary for membrane interaction. |

| FRET Signal | The transfer of energy from the donor to the acceptor fluorophore. | Indicates the close proximity of the C2 domain to the membrane, quantifying binding. |

Kinase Activity Assays

To directly measure the inhibitory effect of the PKCα (C2-4) peptide on the enzyme's catalytic function, researchers employ kinase activity assays. These assays quantify the transfer of a phosphate (B84403) group from ATP to a specific substrate. The PKCα (C2-4) inhibitor peptide has been shown to effectively block PKC activity in cell-based assays. bertin-bioreagent.comcaymanchem.com

A common method is the solid-phase enzyme-linked immunosorbent assay (ELISA). abcam.com In this format, a specific synthetic peptide substrate for PKC is pre-coated onto microplate wells. The PKC enzyme is then added along with ATP and the inhibitor peptide. The level of substrate phosphorylation is subsequently detected using a polyclonal antibody that specifically recognizes the phosphorylated form of the substrate. abcam.com The signal, often generated by a horseradish peroxidase (HRP) conjugate and a colorimetric substrate, is inversely proportional to the inhibitory activity of the peptide.

These assays are vital for screening potential inhibitors and quantifying their potency. abcam.com They can be used with purified enzymes or crude cell lysates to assess the specific impact on PKC catalytic function. abcam.com

Protein-Lipid Interaction Studies (e.g., using phospholipid vesicles)

Understanding the precise interactions between the PKCα C2 domain and membrane lipids is key to deciphering its activation and inhibition. Studies using phospholipid vesicles (liposomes) of defined composition have been pivotal. These model membranes allow researchers to dissect the roles of individual lipid species, such as phosphatidylserine (B164497) (PS) and phosphatidylinositol-4,5-bisphosphate (PIP₂), in PKCα recruitment. nih.govmdpi.com

The C2 domain of conventional PKCs, including PKCα, functions as a Ca²⁺-dependent phospholipid-binding module that shows specificity for acidic phospholipids (B1166683) like PS. abcam.comnih.gov Studies have demonstrated that Ca²⁺ acts as a bridge between the C2 domain and the negatively charged headgroup of PS. nih.govembopress.org Furthermore, PIP₂, a key lipid in the plasma membrane, has been identified as another critical interaction partner that enhances the membrane affinity of the PKCα C2 domain. molbiolcell.orgmdpi.com

Various techniques are used to study these interactions:

FRET assays , as described above, quantify binding affinity to vesicles of varying lipid compositions. molbiolcell.org

Monolayer studies involve forming a single layer of lipids at an air-water interface, allowing for precise control over lipid packing and surface pressure while measuring protein binding. ucsd.edunih.gov

X-ray reflectivity on lipid monolayers can determine the orientation and penetration depth of the bound protein domain. nih.gov

Table 2: Key Lipids in PKCα C2 Domain Interaction Studies

| Lipid | Chemical Name | Role in Interaction |

|---|---|---|

| PS | Phosphatidylserine | Anionic phospholipid; Ca²⁺ bridges its interaction with the C2 domain. nih.govembopress.org |

| PIP₂ | Phosphatidylinositol-4,5-bisphosphate | Plasma membrane lipid; enhances the Ca²⁺-triggered binding of the C2 domain. molbiolcell.orgnih.gov |

| PC | Phosphatidylcholine | Often used as a neutral, "background" lipid in vesicle preparations. molbiolcell.org |

| DCPS | 1,2-dicaproyl-sn-phosphatidyl-L-serine | A short-chain, water-soluble PS analog used in structural studies. embopress.orgembopress.org |

Structural Biology Techniques (e.g., X-ray Crystallography of C2 domain complexes)

Structural biology provides atomic-level views of the PKCα C2 domain and its interactions. X-ray crystallography has been particularly informative. The three-dimensional structures of the Ca²⁺-bound form of the PKCα-C2 domain have been solved, both alone and in a complex with a short-chain phosphatidylserine analog (1,2-dicaproyl-sn-phosphatidyl-l-serine, or DCPS). embopress.orgembopress.org

These crystal structures revealed several key features:

Two Ca²⁺ ions are bound at the tip of the domain in flexible loop regions. embopress.org

In the ternary complex, one of the Ca²⁺ ions directly coordinates the phosphoryl group of the PS analog, providing a structural basis for the Ca²⁺-bridging mechanism. embopress.orgembopress.org

Specific hydrogen bonds and hydrophobic interactions with protein residues near the Ca²⁺ binding site further reinforce the recognition of phosphatidylserine. embopress.org

Complementary to crystallography, X-ray reflectivity studies on C2 domains bound to lipid monolayers have provided data on the orientation and depth of membrane penetration, suggesting the β-sheets are nearly perpendicular to the lipid layer. nih.gov

Cellular and Molecular Biology Techniques

Moving from the test tube to the cellular environment, molecular biology techniques allow for the study of PKCα inhibition in a more physiological context.

Live-Cell Imaging and Fluorescent Fusion Proteins for Translocation Studies

To visualize the process of PKCα translocation and its inhibition directly in living cells, researchers utilize live-cell imaging combined with fluorescent protein technology. By fusing fluorescent proteins like Green Fluorescent Protein (GFP), Cyan Fluorescent Protein (CFP), or Yellow Fluorescent Protein (YFP) to PKCα or its isolated C2 domain, the movement of these proteins can be tracked in real-time using confocal microscopy. nih.govfrontiersin.org

In unstimulated cells, fluorescently-tagged PKCα is typically distributed diffusely throughout the cytosol. molbiolcell.org Upon stimulation with agents that increase intracellular Ca²⁺ levels (e.g., ionomycin), the fusion protein rapidly translocates to the plasma membrane. molbiolcell.orgnih.gov This dynamic process can be inhibited by peptides that interfere with membrane binding, providing a direct visual readout of the inhibitor's efficacy.

Co-imaging studies, where full-length PKCα-CFP and the isolated YFP-PKCαC2 domain are expressed in the same cell, have demonstrated that both constructs co-localize at the plasma membrane following a Ca²⁺ signal. molbiolcell.org This confirms that the C2 domain is the primary driver of this specific translocation event. nih.gov These techniques are invaluable for confirming that the mechanisms observed in in vitro assays are relevant within the complex environment of a living cell. frontiersin.org

Site-Directed Mutagenesis for Functional Domain Analysis

Site-directed mutagenesis is a fundamental technique used to understand the structure-function relationship of proteins like PKCα. By specifically altering the amino acid sequence within its functional domains, researchers can elucidate the roles of individual residues in the protein's activity, regulation, and interactions. This method has been instrumental in dissecting the function of the C2 domain of PKCα. pnas.orgnih.govembopress.org

The C2 domain of classical PKCs, including PKCα, is a key regulatory module that acts as a Ca2+-dependent membrane-targeting motif. pnas.orgembopress.orgucsd.edu It contains a Ca2+-binding region and a polybasic cluster that are crucial for its interaction with phospholipids like phosphatidylserine (PS) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). pnas.org

Investigating Ligand Binding and Membrane Interaction:

Researchers have used site-directed mutagenesis to identify the specific amino acid residues within the PKCα C2 domain that are critical for binding to Ca2+ and phospholipids. For instance, studies have created mutants to abrogate the interactions with PtdIns(4,5)P2. By mutating residues like Tyr-195 and Trp-245 to other amino acids (e.g., PKCαW245A-EGFP, PKCαY195S-EGFP), scientists have been able to confirm their importance in the plasma membrane localization of PKCα. pnas.org Similarly, mutations affecting the lysine-rich cluster have been shown to reduce the binding of molecules like all-trans retinoic acid (atRA), demonstrating the role of this cluster in ligand interaction. nih.gov

Furthermore, mutagenesis studies have revealed that the penetration of the C2 domain into membranes containing phosphatidylserine is essential for PKCα activation. embopress.org Double-site mutants such as Arg249/Arg252 and Trp245/Trp247 have helped to distinguish between electrostatic interactions with the anionic membrane (mediated by the arginines) and hydrophobic interactions with the internal part of the membrane (mediated by the tryptophans). embopress.org

Probing Autoinhibition and Activation:

Site-directed mutagenesis has also been crucial in understanding the autoinhibitory mechanisms of PKCα. The pseudosubstrate site, a region that mimics a substrate and binds to the active site to maintain the kinase in an inactive state, has been a key target for mutagenesis. researchgate.net Substituting a critical alanine (B10760859) residue in this region with glutamic acid results in a PKCα mutant with significantly increased effector-independent kinase activity, confirming the inhibitory role of the pseudosubstrate site. researchgate.net

In a similar vein, mutations in the C1A domain have been shown to disrupt the autoinhibition of PKC. For example, mutating a conserved arginine residue (R42 in PKCβ, which is homologous to a residue in PKCα) can lead to reduced autoinhibition and higher basal activity. portlandpress.combiorxiv.org These studies, often combining mutagenesis with FRET-based biosensors, provide detailed insights into how specific residues contribute to maintaining the inactive conformation of PKC. portlandpress.combiorxiv.org

| Mutated Region/Residue(s) | Purpose of Mutagenesis | Key Finding |

| Pseudosubstrate Site | To investigate its role in autoinhibition. researchgate.net | Mutation increases effector-independent kinase activity, confirming its inhibitory function. researchgate.net |

| C2 Domain (Tyr-195, Trp-245) | To analyze the interaction with PtdIns(4,5)P2. pnas.org | These residues are critical for the plasma membrane localization of PKCα. pnas.org |

| C2 Domain (Arg249, Arg252) | To study electrostatic interactions with anionic membranes. embopress.org | These arginines are involved in non-specific electrostatic interactions. embopress.org |

| C2 Domain (Trp245, Trp247) | To investigate hydrophobic interactions with membranes. embopress.org | These tryptophans have hydrophobic interactions with the internal part of the membranes. embopress.org |

| C1A Domain (Conserved Arginine) | To explore its contribution to autoinhibition. portlandpress.combiorxiv.org | Mutation of this residue disrupts autoinhibition and increases basal activity. portlandpress.combiorxiv.org |

Immunocytochemistry and Subcellular Fractionation for Localization

Understanding the subcellular localization of PKCα is crucial to deciphering its function, as its activity is tightly regulated by its spatial distribution within the cell. Immunocytochemistry and subcellular fractionation are two complementary techniques widely used to study the location of PKCα and its translocation upon activation. nih.govphysiology.orgnih.gov

Immunocytochemistry:

Immunocytochemistry is a powerful imaging technique that uses antibodies to visualize the location of specific proteins within cells. By using an antibody that specifically recognizes PKCα, researchers can determine its distribution in different cellular compartments under various conditions. jneurosci.orgnih.gov

In resting cells, PKCα is often found diffusely distributed throughout the cytoplasm. nih.gov However, upon activation by stimuli such as phorbol (B1677699) esters, PKCα translocates to specific subcellular structures. Immunofluorescence studies have shown that activated PKCα can concentrate at the cell margins and also accumulates in the endoplasmic reticulum. nih.gov This isoform-specific translocation suggests that each PKC isozyme targets distinct subcellular locales where its specific substrates are located. nih.gov For example, in bovine aortic endothelial cells, phorbol ester treatment causes a redistribution of PKCα immunofluorescence to the perinuclear region. nih.gov This technique allows for the direct visualization of PKCα movement in response to cellular signals.

Subcellular Fractionation:

Subcellular fractionation is a biochemical method used to separate different cellular organelles and compartments. This technique involves lysing cells and then using differential centrifugation to isolate fractions enriched in specific components like the cytosol, membranes, nucleus, and cytoskeleton. physiology.orgscialert.net The amount of PKCα in each fraction can then be quantified, typically by Western blotting.

Studies using subcellular fractionation have confirmed the findings of immunocytochemistry. In unstimulated cells, the majority of PKCα is found in the cytosolic fraction. physiology.orgnih.gov Following stimulation with activators like phorbol 12-myristate 13-acetate (PMA), there is a rapid and significant decrease of PKCα in the cytosol and a corresponding increase in the membrane and nuclear fractions. physiology.org In SH-SY5Y human neuroblastoma cells, treatment with a phorbol ester caused the translocation of PKCα from the cytosol to the plasma membrane. nih.gov This translocation from a soluble to a particulate fraction is a hallmark of PKCα activation. nih.govphysiology.org

By comparing the distribution of PKCα in resting and stimulated cells, researchers can gain quantitative insights into its translocation dynamics. This method has also been used to show that different agonists can induce distinct patterns of PKCα translocation, suggesting a sophisticated regulation of its activity. physiology.org

| Technique | Principle | Information Gained | Example Finding |

| Immunocytochemistry | Visualization of protein localization within intact cells using specific antibodies. jneurosci.orgnih.gov | Provides spatial information on PKCα distribution and its translocation to specific subcellular structures. nih.gov | Activated PKCα concentrates at cell margins and the endoplasmic reticulum. nih.gov |

| Subcellular Fractionation | Separation of cellular components into different fractions by centrifugation. physiology.orgscialert.net | Allows for the quantification of PKCα in different subcellular compartments (cytosol, membrane, nucleus, cytoskeleton). physiology.org | In resting cells, PKCα is predominantly cytosolic; upon activation, it translocates to membrane and nuclear fractions. physiology.orgnih.gov |

Analysis of Downstream Signaling Pathways and Substrate Phosphorylation

A key aspect of understanding the function of PKCα is identifying its downstream targets and the signaling pathways it modulates. The primary mechanism by which PKCα exerts its effects is through the phosphorylation of specific serine or threonine residues on its substrate proteins. scbt.comnovusbio.com Therefore, analyzing substrate phosphorylation is a direct way to measure PKCα activity and its impact on cellular processes. nih.gov

Identifying PKCα Substrates:

Various methods are employed to identify the proteins that are phosphorylated by PKCα. One approach involves using phosphoproteomics to compare the phosphorylation profiles of cells or tissues with and without functional PKCα. For example, researchers have compared phosphopeptide abundance between wild-type and PKCα knockout mouse retinas treated with a phorbol ester. biorxiv.org This allows for the identification of phosphopeptides that are significantly more abundant when PKCα is present and active, thus pointing to them as potential substrates. biorxiv.org

Another powerful technique is the use of phospho-PKC substrate motif antibodies in conjunction with mass spectrometry. cellsignal.com These antibodies are designed to recognize and enrich peptides containing the specific amino acid sequence that is phosphorylated by PKC. This allows for the selective isolation and subsequent identification of PKC substrates from complex cellular lysates. cellsignal.com

Analyzing Downstream Pathways:

Once potential substrates are identified, further studies are conducted to understand how their phosphorylation by PKCα affects downstream signaling pathways. This often involves a combination of techniques, including Western blotting with phospho-specific antibodies, kinase assays, and the use of specific inhibitors.

For example, the activation of PKCα has been linked to the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK signaling cascade. frontiersin.org Studies have shown that PKCα can promote proliferation through the ERK/MAPK pathway. frontiersin.org Researchers can investigate this by examining the phosphorylation status of key components of this pathway, such as ERK, in response to PKCα activation or inhibition.

Furthermore, the translocation and phosphorylation of specific substrates have been correlated with cellular responses. In SH-SY5Y neuroblastoma cells, the phorbol ester-induced activation of PKCα and its translocation to the membrane correlates with the phosphorylation and translocation of the myristoylated alanine-rich C-kinase substrate (MARCKS), which has been implicated in neurotransmitter release. nih.gov

The development of tools like PTMScan® technology, which uses immunoaffinity purification of peptides containing specific post-translational modifications, has greatly facilitated the large-scale, quantitative analysis of PKC substrate phosphorylation. cellsignal.com This allows for a more comprehensive understanding of the signaling networks regulated by PKCα.

| Research Question | Methodology | Example Finding |

| Identification of PKCα substrates | Phosphoproteomics comparing wild-type and PKCα knockout tissues. biorxiv.org | Mass spectrometry identified over 1100 phosphopeptides in mouse retina, with 12 showing PKCα-dependent phosphorylation. biorxiv.org |

| Analysis of PKCα-mediated phosphorylation | Use of phospho-PKC substrate motif antibodies and mass spectrometry (e.g., PTMScan®). cellsignal.com | This method allows for the enrichment and identification of peptides phosphorylated at the PKC consensus site. cellsignal.com |

| Elucidation of downstream signaling pathways | Western blot analysis of key pathway components (e.g., ERK phosphorylation). frontiersin.org | PKCα can promote cell proliferation through the activation of the ERK/MAPK signaling pathway. frontiersin.org |

| Correlation of substrate phosphorylation with cellular function | Correlating MARCKS phosphorylation with neurotransmitter release. nih.gov | A strong correlation exists between PKCα-mediated MARCKS phosphorylation and enhanced noradrenaline release. nih.gov |

Pre Clinical Research Findings on Pkcα C2 4 Inhibitor Peptide Effects on Biological Processes

Impact on Cellular Signaling and Homeostasis

The PKCα (C2-4) inhibitor peptide has been shown to modulate several key signaling pathways, highlighting the integral role of PKCα in maintaining cellular homeostasis.

Glucose-Induced Translocation Modulation

The PKCα (C2-4) inhibitor peptide has been utilized to investigate the role of PKCα in glucose-stimulated cellular events. In pancreatic islet β-cells, inhibitors of PKCα have been shown to decrease glucose-induced insulin (B600854) secretion. researchgate.net The translocation of PKC is a key step in its activation, and the (C2-4) inhibitor peptide specifically blocks this process for C2-containing PKC isozymes. nih.govahajournals.org Studies in 3T3-L1 adipocytes have shown that a myristoylated version of the PKCβ C2-4 peptide inhibitor, which also affects PKCα due to structural similarities, increased glucose uptake. oup.com This effect was associated with an increased amount of GLUT-1 glucose transporter at the plasma membrane. oup.com These findings underscore the importance of PKCα translocation in the cellular response to glucose.

Regulation of Ion Channel Activity (e.g., IKr)

The rapidly activating delayed rectifier potassium current (IKr), crucial for cardiac repolarization, is a known target of PKC regulation. nih.govsemanticscholar.org The PKCα (C2-4) inhibitor peptide has been instrumental in identifying PKCα as a specific mediator in the regulation of IKr. nih.gov Activation of α1A-adrenoreceptors inhibits IKr, and this inhibition is blocked by the PKCα-specific inhibitor peptide. nih.gov This suggests that PKCα is the specific isoform responsible for this effect. In contrast, the inhibition of IKr by angiotensin II AT1 receptor activation is not affected by the PKCα inhibitor but is blocked by a PKCε-selective inhibitor peptide, indicating a differential regulation by PKC isoforms. nih.gov This highlights the specific role of PKCα in modulating the activity of critical ion channels that govern cardiac rhythm.

Table 1: Effect of PKCα (C2-4) Inhibitor Peptide on IKr Current

| Stimulus | Effect on IKr | Effect of PKCα (C2-4) Inhibitor Peptide | Mediating PKC Isoform |

| α1A-adrenoreceptor agonist | Inhibition | Blocks inhibition | PKCα nih.gov |

| Angiotensin II (AT1 receptor) | Inhibition | No effect | PKCε nih.gov |

Effects on Insulin Signaling Pathways (e.g., Akt, IRS-1 phosphorylation)

The insulin signaling pathway is a complex cascade involving multiple phosphorylation events, and PKCα has been implicated as a negative regulator. Studies have shown that PKCα can inhibit the phosphorylation of key signaling molecules such as Insulin Receptor Substrate-1 (IRS-1) and Akt. researchgate.net The role of PKCα in insulin signaling can be tissue-specific and sometimes controversial. researchgate.net However, research indicates that pancreastatin, a peptide known to interfere with insulin action, suppresses insulin signaling through IRS-1/2 and Akt. nih.gov The PKCα (C2-4) inhibitor peptide can block PKC activity stimulated by pancreastatin, suggesting a role for PKCα in mediating pancreastatin's inhibitory effects on insulin signaling. caymanchem.com Specifically, PKCθ has been shown to phosphorylate IRS1 at Serine 1101, which blocks downstream activation of the Akt pathway. nih.gov While not directly PKCα, this highlights a mechanism by which PKC isoforms can negatively regulate insulin signaling through IRS-1 phosphorylation.

Pancreastatin-Stimulated Cellular Responses

Pancreastatin, a peptide derived from chromogranin A, is known to inhibit glucose-induced insulin secretion and modulate insulin sensitivity. nih.govresearchgate.net The PKCα (C2-4) inhibitor peptide has been shown to block PKC activity in HepG2 cells that are stimulated with calcium and pancreastatin. caymanchem.com This indicates that PKCα is a downstream effector in the signaling pathway initiated by pancreastatin. By inhibiting PKCα, the cellular responses to pancreastatin, such as the suppression of insulin signaling, can be attenuated. nih.govcaymanchem.com

Role in Cell Growth, Proliferation, and Apoptosis

PKCα plays a dual role in cell fate, acting as both a promoter and an inhibitor of cell growth and apoptosis depending on the cell type and context. researchgate.netnih.gov

Modulation of Cell Cycle Progression

Protein Kinase C is a key regulator of cell cycle progression, influencing transitions such as G1/S and G2/M. researchgate.net PKCα has been shown to induce cell cycle arrest in some cell types. researchgate.net For instance, in intestinal epithelial cells, PKCα signaling promotes withdrawal from the cell cycle. tandfonline.com The activation of PKCα can lead to the induction of cyclin-dependent kinase (CDK) inhibitors, which halt cell cycle progression. uniprot.org Conversely, in other contexts, PKCα can promote cell growth by activating signaling cascades like the MAPK/ERK pathway. uniprot.org The use of PKCα inhibitors has been shown to induce antiproliferative activity in several cancer cells by causing cell cycle arrest at different phases. researchgate.net For example, inhibition of PKCα/βII has been linked to G2 arrest in colon cancer cells. tandfonline.com This demonstrates the critical and context-dependent role of PKCα in regulating the cell cycle.

Influence on Cell Viability and Programmed Cell Death

Protein Kinase Cα is broadly implicated in the regulation of cell survival and programmed cell death (apoptosis), with its effects being highly context-dependent. researchgate.net However, a significant body of research points towards a primary pro-survival role for PKCα. nih.gov The inhibition of PKCα is therefore a key strategy to probe its contribution to cell viability and to potentially induce cell death in pathological conditions.

Multiple studies have established that PKCα promotes cell survival by modulating the function of key apoptosis-regulating proteins. nih.gov One of the primary mechanisms involves the phosphorylation and subsequent activation of anti-apoptotic proteins belonging to the Bcl-2 family. nih.gov For instance, PKCα can directly phosphorylate Bcl-2, enhancing its anti-apoptotic activity and thus promoting cell survival. nih.gov Consequently, the use of a PKCα inhibitor would be expected to block this survival signal and sensitize cells to apoptosis.

Inhibition of PKCα has been shown to impair tumor growth by reducing the activation of critical growth and survival signaling pathways. mdpi.com While direct studies detailing the effect of the PKCα (C2-4) inhibitor peptide on cell viability are specific, the general inhibition of PKCα is known to reverse its pro-survival functions. mdpi.comahajournals.org For example, general PKC inhibitors have been shown to protect cells against excitotoxic cell death in models of ischemia, indicating the complex role of this kinase. ahajournals.org

Table 1: Effects of PKCα Inhibition on Cell Viability and Apoptosis

| Cellular Process | Effect of PKCα Activity | Consequence of Inhibition by PKCα (C2-4) Inhibitor Peptide | Supporting Evidence |

|---|---|---|---|

| Apoptosis Regulation | Promotes cell survival by phosphorylating and activating anti-apoptotic proteins like Bcl-2. | Blocks pro-survival signals, potentially leading to the induction of apoptosis. | PKCα is linked to the regulation of Bcl-2 family proteins. nih.gov |

| Cell Growth Signaling | Acts as an upstream regulator of pro-growth and survival pathways such as Akt and ERK. | Impairs tumor growth by reducing the activation of Akt and ERK pathways. | PKCα knockdown has been shown to reduce tumor growth and pathway activation. mdpi.com |

| Cell Cycle Progression | Can restrain the cell cycle, leading to differentiation, or in some contexts, support proliferation. | May induce cell cycle arrest, potentially leading to apoptosis depending on the cellular context. | PKC isoforms are known to control cell proliferation, differentiation, and survival. nih.gov |

Modulation of Cell Migration and Adhesion

The processes of cell migration and adhesion are fundamental to physiological and pathological events, and PKCα is a key regulator in these dynamics. nih.gov Its function is intimately linked to the formation and turnover of focal adhesions, which are multi-protein structures that connect the cell's cytoskeleton to the extracellular matrix.

Research indicates that PKCα is required for the maturation of focal complexes into stable focal adhesions. nih.gov The kinase interacts with and phosphorylates key focal adhesion components, such as vinculin. nih.gov This interaction is often transient and occurs at early stages, suggesting a role for PKCα in initiating the assembly of these adhesive structures. nih.gov Pharmacological inhibition of PKCα has been demonstrated to result in reduced cell spreading and a decrease in the formation of focal adhesions. semanticscholar.orgsemanticscholar.org

The role of PKCα in migration can also be specific to the type of adhesion receptor being used by the cell. Studies using melanoma cells have shown that migration mediated by the α5β1 integrin is dependent on PKCα activation. semanticscholar.org In this context, inhibiting PKCα effectively halted cell migration. semanticscholar.org Conversely, migration mediated by the α4β1 integrin was not affected by PKCα inhibition, demonstrating that different integrins can utilize distinct signaling pathways to control cell movement. semanticscholar.org

Table 2: Modulation of Cell Migration and Adhesion by PKCα Inhibition

| Cellular Process | Role of PKCα | Effect of Inhibition by PKCα (C2-4) Inhibitor Peptide | Supporting Evidence |

|---|---|---|---|

| Focal Adhesion Formation | Promotes the maturation of focal complexes into focal adhesions; phosphorylates components like vinculin. | Reduces cell spreading and impairs the formation of focal adhesions. | PKC inhibition leads to a reduction in focal adhesion formation. semanticscholar.orgsemanticscholar.org |

| Cell Migration | Required for migration mediated by specific integrins (e.g., α5β1). | Blocks cell migration on substrates where PKCα-dependent integrins are engaged. | Pharmacological inhibition of PKCα prevents wound closure in migration assays. semanticscholar.org |

| Actin Cytoskeleton | Regulates the organization of the actin cytoskeleton, which is essential for cell protrusion and movement. | Likely disrupts the formation of leading-edge protrusions required for migration. | PKCα phosphorylates fascin, blocking its F-actin polymerization function. nih.gov |

Regulation of Inflammatory and Immune Responses

The protein kinase C family is integral to the signaling cascades that govern both innate and adaptive immunity. nih.gov PKC isoforms, including PKCα, act as crucial signal transducers downstream of receptors that recognize pathogens, such as Toll-like receptors (TLRs). nih.govmdpi.com

Upon activation, these receptor pathways trigger PKC, which in turn activates downstream signaling modules like the MAPK and NF-κB pathways. mdpi.com These pathways culminate in the production of pro-inflammatory cytokines, which are essential for mounting an immune response. mdpi.com For example, PKC is involved in the signaling that leads to the expression of IL-1β, IL-6, IL-8, and TNFα. mdpi.com Therefore, inhibiting PKCα can modulate these inflammatory responses.

Studies using peptide inhibitors of conventional PKCs have provided insights into their specific roles. A C2-4 peptide inhibitor was instrumental in demonstrating that PKCβ (another conventional PKC inhibited by this peptide) is required for zymosan (a yeast-derived PAMP) to inhibit signaling by the anti-inflammatory cytokine IL-10 in macrophages. aai.org This highlights the peptide's utility in dissecting the complex regulation of cytokine signaling during an immune response. Furthermore, work in Drosophila has shown that a PKCα ortholog is necessary for the normal hematopoietic immune response to parasitic wasp infestation, underscoring the conserved role of this kinase in immunity. researchgate.net

Table 3: Regulation of Inflammatory and Immune Responses by PKCα Inhibition

| Immune Process | Role of PKCα | Potential Effect of Inhibition by PKCα (C2-4) Inhibitor Peptide | Supporting Evidence |

|---|---|---|---|

| Innate Immune Signaling | Acts downstream of Toll-like receptors (TLRs) to activate pro-inflammatory pathways (e.g., NF-κB, p38 MAPK). | Can suppress the production of pro-inflammatory cytokines like IL-6 and TNFα. | PKCs are key components of innate immune signaling pathways. nih.govmdpi.com |

| Cytokine Function Regulation | Participates in the complex cross-talk between pro- and anti-inflammatory cytokine signaling pathways. | Can alter the cellular response to cytokines, such as modulating the effects of IL-10. | A C2-4 peptide inhibitor reversed zymosan-mediated inhibition of IL-10 signaling. aai.org |

| Immune Cell Function | Required for normal development and response of certain immune cells. | May impair specific immune cell functions, such as encapsulation of pathogens. | A PKCα ortholog is required for the hematopoietic immune response in Drosophila. researchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| PKCα (C2-4) inhibitor peptide |

| Pancreastatin |

| Bcl-2 |

| Akt |

| ERK |

| Vinculin |

| Fascin |

| Zymosan |

| IL-1β |

| IL-6 |

| IL-8 |

| IL-10 |

| TNFα |

Insights from Pkcα C2 4 Inhibition in Pre Clinical Disease Models

Oncology Research Applications

The role of PKCα in cancer is complex and highly context-dependent, with studies suggesting it can act as both a tumor promoter and a suppressor nih.govucsd.edu. It has been implicated in pathways controlling cell proliferation, survival, invasion, and drug resistance mdpi.commdpi.com. Inhibition of PKCα is therefore a subject of significant investigation. The PKCα (C2-4) inhibitor peptide, by blocking kinase translocation, offers a specific tool to probe these functions.

The direct impact of the PKCα (C2-4) inhibitor peptide on tumor cell growth has been investigated in specific cancer models, particularly in the context of cancer stem cells (CSCs), which are known for their resistance to therapy. In a study using neuroblastoma CSCs, the PKCα (C2-4) inhibitor was used to target antioxidant defenses that support cell survival researchgate.net. While the primary finding related to chemosensitization, the study established the peptide's activity in an in vitro cancer cell model researchgate.netcaymanchem.com. When applied to Etoposide-resistant neuroblastoma CSCs, the C2-4 peptide was part of a treatment regimen that successfully sensitized these resistant cells, indicating an impact on the survival mechanisms that underpin proliferation researchgate.net.

Other studies using different peptide inhibitors of PKCα have shown varied effects. For example, a novel peptide inhibitor selective for PKCα, known as αV5-3, was found to have no effect on primary tumor growth in a mouse mammary cancer model, though it significantly reduced metastasis nih.govnih.gov. This highlights that the effect of inhibiting PKCα on tumor proliferation can be distinct from its effect on other aspects of cancer progression, such as invasion and metastasis.

| Model System | Treatment Group | Key Observation | Reference |

| Neuroblastoma Stem Cells (in vitro) | C2-4 Peptide + Etoposide | Sensitized chemoresistant cells to treatment, leading to ferroptotic cell death. | researchgate.net |

| Mammary Cancer (in vivo mouse model) | αV5-3 Peptide Inhibitor (different from C2-4) | No significant effect on primary tumor growth; significant reduction in lung metastasis. | nih.gov |

A key application of the PKCα (C2-4) inhibitor peptide in oncology research is its ability to sensitize cancer cells to conventional chemotherapy. Research has demonstrated this effect in neuroblastoma stem cells, which are notoriously chemoresistant researchgate.net. These cells often rely on high antioxidant defenses, such as elevated levels of glutathione (B108866) (GSH), to survive the oxidative stress induced by chemotherapeutic agents like Etoposide.

A 2021 study showed that the PKCα (C2-4) inhibitor peptide indirectly targets the cystine/glutamate (B1630785) antiporter (xCT), a key component in GSH synthesis researchgate.net. By combining the C2-4 peptide with Etoposide, researchers were able to sensitize previously resistant neuroblastoma CSCs to the drug. The mechanism involves the depletion of intracellular GSH, which makes the cells vulnerable to lipid peroxidation and a specific form of iron-dependent cell death known as ferroptosis researchgate.net. This combined approach was significantly more effective at inducing cell death in the cancer stem cell population than Etoposide alone researchgate.net.

| Cell Model | Treatment Combination | Mechanism of Sensitization | Outcome | Reference |

| Etoposide-Sensitive Neuroblastoma CSCs | C2-4 Peptide + Etoposide | Reduction in GSH levels, stimulation of lipid peroxidation, induction of ferroptosis. | Increased cell death compared to Etoposide alone. | researchgate.net |

| Etoposide-Resistant Neuroblastoma CSCs | C2-4 Peptide + Etoposide | Overcomes resistance by inducing a metabolic switch and stimulating ferroptosis. | Re-sensitization of resistant cells to Etoposide. | researchgate.net |

The PKCα (C2-4) inhibitor peptide has been specifically implicated in overcoming established drug resistance. Its role was clearly demonstrated in an in vitro model using Etoposide-resistant neuroblastoma cancer stem cells (ER-CSCs) researchgate.net. These cells, having survived initial chemotherapy, represent a major clinical challenge.

The study found that while ER-CSCs were resistant to Etoposide alone, a combination treatment including the C2-4 peptide could circumvent this resistance researchgate.net. The peptide's inhibition of PKCα leads to a cascade of events that includes the downregulation of glutathione peroxidase 4 (GPX4) activity and a metabolic shift away from oxidative phosphorylation researchgate.net. This cascade cripples the cell's antioxidant defenses, leaving it susceptible to the oxidative stress induced by Etoposide and ultimately triggering ferroptotic cell death researchgate.net. These findings suggest that inhibiting the PKCα pathway with the C2-4 peptide could be a viable strategy to reverse chemoresistance in certain cancer types researchgate.net.

Sensitization to Anti-Cancer Therapies (In vitro/Animal Models)

Cardiovascular and Metabolic Disease Models

The activation of PKC isoforms is a known factor in the pathology of various cardiovascular and metabolic diseases. Specifically, PKCα has been implicated in the progression of diabetic complications and in the regulation of vascular tone.

Diabetic nephropathy (DN) is a serious complication of diabetes, and hyperactivity of the PKC pathway is considered a key mechanism in its development mdpi.comnih.gov. Both PKCα and PKCβ isoforms are implicated, with studies in knockout mouse models suggesting that PKCα is particularly involved in the loss of podocyte integrity and the increased permeability of the glomerular filtration barrier biorxiv.org. This provides a strong rationale for investigating PKCα inhibitors as a therapeutic strategy for DN.

However, pre-clinical research in animal models of diabetic nephropathy has predominantly focused on PKCβ-selective inhibitors, such as Ruboxistaurin, or dual inhibitors of PKCα/β nih.govbiorxiv.org. While the established role of PKCα in DN pathogenesis suggests that a selective inhibitor like the PKCα (C2-4) peptide could be beneficial, studies specifically documenting its use and effects in animal models of diabetic nephropathy are not widely present in the current body of scientific literature.

PKC is a crucial regulator of vascular smooth muscle (VSM) function and plays a role in maintaining vascular tone nih.govnih.gov. Aberrant PKC activation has been linked to the pathophysiology of hypertension nih.govfrontiersin.org. The various PKC isoforms can influence VSM contraction and proliferation.

The specific role of the PKCα (C2-4) inhibitor peptide has been examined in an in vitro model of VSM cell function. In one study, researchers investigated the mechanisms of L-type Ca2+ channel modulation in rabbit portal vein myocytes in response to hypotonic swelling, a process relevant to vascular mechanics physiology.org. They found that while a PKC-ε inhibitor peptide could prevent the swelling-induced activation of these calcium channels, the PKCα/β inhibitor peptide (βC2-4, the same SLNPEWNET sequence) had no effect physiology.org. This result indicates that in this specific physiological context, conventional PKC isoforms like PKCα and PKCβ may not be the primary mediators of the Ca2+ channel response, highlighting the functional specificity among different PKC isoforms in VSM cells physiology.org.

| Experimental Model | Peptide Inhibitor Tested | Physiological Process | Finding | Reference |

| Rabbit Portal Vein Myocytes (in vitro) | PKCα (C2-4) / βC2-4 Peptide | Hypotonic swelling-induced activation of L-type Ca2+ channels | No effect on Ca2+ channel activation. | physiology.org |

| Rabbit Portal Vein Myocytes (in vitro) | PKC-ε Inhibitor Peptide (εV1-2) | Hypotonic swelling-induced activation of L-type Ca2+ channels | Prevented the increase in Ca2+ channel current. | physiology.org |

Endothelial Permeability in Metabolic Contexts

Protein Kinase Cα (PKCα) is a significant signaling molecule implicated in the regulation of endothelial barrier function, particularly in metabolic disorders such as diabetes mellitus. frontiersin.org Pathological conditions characterized by high glucose levels often lead to the activation of PKCα, which is associated with an increase in endothelial cell permeability. nih.gov This disruption of the endothelial barrier is a critical factor in the development of microvascular complications. The PKCα (C2-4) inhibitor peptide is designed to interfere with the function of PKCα, offering a targeted approach to mitigate these vascular changes.

The mechanism of PKCα-mediated hyperpermeability involves complex interactions with cellular components that maintain endothelial integrity. In conditions of hyperglycemia, increased levels of diacylglycerol (DAG) activate conventional PKCs, including PKCα. frontiersin.org This activation can lead to the phosphorylation of key structural and regulatory proteins, altering cell-cell junctions and increasing the passage of fluids and solutes across the endothelial layer.

Pre-clinical research highlights the central role of PKCα in the pathogenesis of diabetic vascular complications. For instance, in models of diabetic nephropathy, PKCα activation contributes to increased glomerular vascular permeability. frontiersin.org Studies using global PKC-α knockout mice with induced diabetes showed that these animals were protected from the loss of nephrin (B609532), a crucial protein for maintaining the kidney's filtration barrier. frontiersin.org Furthermore, in retinal endothelial cells, PKC activation is linked to the breakdown of the blood-retinal barrier, a hallmark of diabetic retinopathy. frontiersin.org While multiple PKC isoforms are involved, PKCα is a recognized contributor to this process. frontiersin.org

The PKCα (C2-4) inhibitor peptide functions by targeting a specific region within the PKCα protein. Peptides derived from the C2 domain of conventional PKCs, such as the C2-4 peptide (sequence: SLNPEWNET), have been shown to inhibit the translocation of these enzymes to the cell membrane, which is a necessary step for their activation. nih.gov By preventing this translocation, the inhibitor peptide effectively blocks the downstream signaling cascade initiated by PKCα, thereby preventing the associated increase in endothelial permeability. Research on a similar peptide derived from the C2-4 region of PKCβII (N-Myr-SLNPEWNET) demonstrated its ability to protect against endothelial dysfunction by inhibiting the enzyme's activity. scispace.comresearchgate.net This provides a strong rationale for the therapeutic potential of targeting the C2-4 region of PKCα to stabilize the endothelial barrier in metabolic diseases.

Table 1: Research Findings on PKCα and Endothelial Permeability in Metabolic Disease Models

| Model System | Key Finding | Implication for PKCα (C2-4) Inhibition | Reference |

|---|---|---|---|

| Glucose-treated endothelial cells | High glucose increases endothelial permeability in a manner associated with PKCα activation. | Inhibition could prevent glucose-induced barrier dysfunction. | nih.gov |

| Diabetic mouse models (nephropathy) | Genetic knockout of PKCα protects against the loss of nephrin and maintains glomerular filtration integrity. | A specific inhibitor peptide may prevent or reduce kidney damage in diabetes. | frontiersin.org |

| Human umbilical vein endothelial cells (HUVECs) | PKCα activation can lead to inhibitory phosphorylation of endothelial nitric oxide synthase (eNOS), contributing to endothelial dysfunction. | An inhibitor could restore normal eNOS function and improve vascular health. | mdpi.com |

| Retinal endothelial cells | PKCα is implicated in the VEGF-induced hyperpermeability that characterizes diabetic retinopathy. | Targeting PKCα could help maintain the blood-retinal barrier. | frontiersin.org |

| Ex vivo rat heart model (ischemia/reperfusion) | A PKCβII C2-4 peptide inhibitor reduced infarct size and improved cardiac function, demonstrating the efficacy of C2-4 domain targeting in a vascular context. | Provides proof-of-concept for the C2-4 peptide's ability to mitigate vascular injury. | scispace.comresearchgate.net |

Neurological and Neuropsychiatric Research

Contributions to Neuronal Signaling Pathways

Protein Kinase Cα plays a critical role in the central nervous system, where it is involved in a multitude of neuronal signaling pathways that govern synaptic function and neurotransmission. researchgate.netnih.gov Its activity is essential for modulating neuronal excitability, the release of neurotransmitters, and the function of key receptors. researchgate.net Dysregulation of PKCα signaling is increasingly linked to the pathophysiology of neurodegenerative disorders, most notably Alzheimer's disease. mdpi.com

Research has established that PKCα is a downstream effector in pathways that can be detrimental to neuronal health. For example, in the context of Alzheimer's disease, gain-of-function mutations in the gene encoding PKCα are associated with the condition. ucsd.edu Furthermore, PKCα is believed to transduce the toxic synaptic effects of amyloid-β (Aβ) peptides. nih.gov Studies in mouse models have shown that the absence of PKCα prevents Aβ-induced synaptic depression. nih.gov The mechanism appears to involve the PKCα-mediated regulation of AMPA-type glutamate receptors. Specifically, PKCα, along with its scaffolding protein PICK1, facilitates the internalization of GluA2-containing AMPA receptors, a process that weakens synaptic strength and is exacerbated by Aβ. nih.gov